molecular formula C6H4NNa2O6P B12435818 PNPP (disodium)

PNPP (disodium)

Cat. No.: B12435818
M. Wt: 263.05 g/mol
InChI Key: VIYFPAMJCJLZKD-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium para-nitrophenyl phosphate typically involves the reaction of para-nitrophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions usually require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of disodium para-nitrophenyl phosphate is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Disodium para-nitrophenyl phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the liberation of inorganic phosphate and para-nitrophenol .

Common Reagents and Conditions

    Reagents: Alkaline phosphatase, acid phosphatase, sodium hydroxide.

    Conditions: The reactions are typically carried out at a pH range of 8-10 for alkaline phosphatase and 4-6 for acid phosphatase.

Major Products

The major products formed from the hydrolysis of disodium para-nitrophenyl phosphate are inorganic phosphate and para-nitrophenol. The para-nitrophenol further ionizes to form para-nitrophenolate, which is yellow and can be measured spectrophotometrically at 405 nm .

Comparison with Similar Compounds

Disodium para-nitrophenyl phosphate is often compared with other chromogenic substrates such as:

Disodium para-nitrophenyl phosphate is unique due to its cost-effectiveness, ease of use, and the ability to measure reaction rates over a wide range of substrate concentrations .

Conclusion

Disodium para-nitrophenyl phosphate is a versatile and widely used compound in scientific research and industrial applications. Its ability to undergo hydrolysis and produce a measurable colored product makes it invaluable in enzyme assays, diagnostics, and various biochemical studies.

Properties

Molecular Formula

C6H4NNa2O6P

Molecular Weight

263.05 g/mol

IUPAC Name

disodium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

VIYFPAMJCJLZKD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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